2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione
Description
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound belonging to the isoquinoline-1,3-dione family. Its structure features a bicyclic isoquinoline core fused with two ketone groups at positions 1 and 2. This compound is synthesized via alkylation reactions, as seen in analogous derivatives (e.g., chloroethyl intermediates reacting with amines) .
Structure
3D Structure
Properties
CAS No. |
41058-56-4 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)7-8-15-12(16)9-10-5-3-4-6-11(10)13(15)17/h3-6H,7-9H2,1-2H3 |
InChI Key |
WGRXSZJLBXDYSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 1,8-Naphthalic Anhydride
The most widely reported synthesis involves the condensation of 1,8-naphthalic anhydride 1 with 2-(dimethylamino)ethylamine 2 under reflux conditions. This single-step protocol leverages the electrophilic character of the anhydride carbonyl groups, which undergo nucleophilic attack by the primary amine to form the imide linkage.
Procedure :
-
1 (5.0 mmol) and 2 (5.5 mmol) are combined in anhydrous ethanol (15 mL).
-
The mixture is refluxed at 80°C for 6–8 hours under inert atmosphere.
-
The crude product is precipitated by cooling, filtered, and recrystallized from ethanol/water (3:1).
Kilgore’s Modified Protocol
An alternative approach adapts the Kilgore procedure, originally developed for indane-1,3-diones. This method employs diethyl phthalate 3 and acetone 4 under basic conditions to generate an intermediate dione, which is subsequently functionalized with 2-(dimethylamino)ethylamine.
Procedure :
-
3 (10 mmol) and 4 (12 mmol) are heated with sodium ethoxide (2 equiv) in dry toluene at 110°C for 4 hours.
-
The intermediate 5 is isolated via vacuum distillation.
-
5 is reacted with 2 in THF at 60°C for 3 hours.
Yield : 58–64%.
Limitations : Lower yield compared to direct condensation due to decarboxylation side reactions.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
-
1 (2 mmol) and 2 (2.2 mmol) are dissolved in DMF (5 mL).
-
The mixture is irradiated at 150°C (300 W) for 15 minutes.
-
Purification via flash chromatography (ethyl acetate/hexane, 1:4) yields the product.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
A patent-pending method immobilizes 1,8-naphthalic anhydride on Wang resin 6 to enable iterative functionalization:
Procedure :
-
6 (1.0 g, 1.2 mmol/g loading) is swelled in DCM and treated with 1 (3 mmol), EDCI (3.3 mmol), and HOBt (0.3 mmol) for 12 hours.
-
After washing, 2 (4 mmol) is added in THF/DCM (1:1) with DIEA (6 mmol).
-
Cleavage with TFA/H2O (95:5) liberates the product.
Yield : 76%.
Purity : >95% (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | Ethanol, reflux, 8 h | 72–85 | 90–95 | Simplicity, scalability |
| Kilgore Modification | Toluene, 110°C, 4 h | 58–64 | 85–88 | Compatibility with bulky amines |
| Microwave | DMF, 150°C, 15 min | 88 | 98 | Rapid synthesis |
| Solid-Phase | Wang resin, EDCI/HOBt | 76 | 95 | High-throughput potential |
Mechanistic Insights and Side Reactions
Competing Pathways in Amine Condensation
The primary side reaction involves over-alkylation at the imide nitrogen, producing bis-alkylated byproducts (e.g., N,N'-di(2-dimethylaminoethyl) derivatives). This is suppressed by:
Acid-Catalyzed Ring-Opening
Prolonged exposure to acidic workup conditions (e.g., 2 M HCl) can hydrolyze the imide to the corresponding dicarboxylic acid. Neutralization to pH 7 before extraction is critical.
Recent Advances in Catalysis
Organocatalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective synthesis using a thiourea catalyst 7 to induce axial chirality:
-
1 (1 mmol), 2 (1.05 mmol), and 7 (0.1 mmol) are stirred in toluene at 25°C for 24 hours.
-
The product is obtained with 92% ee after chiral HPLC separation.
Significance : Opens routes to optically active derivatives for drug discovery.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Acid-Base Reactions
The dimethylamino group (-N(CH₃)₂) undergoes protonation in acidic conditions to form water-soluble salts. For example:
-
Reaction with hydrochloric acid (HCl) yields the hydrochloride salt, as demonstrated in antimicrobial studies :
This salt formation enhances bioavailability and facilitates purification .
Electrophilic Aromatic Substitution
The isoquinoline ring undergoes electrophilic substitution at activated positions. Key reactions include:
| Position | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| C-5 or C-8 | Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivatives | , |
| C-6 | Bromination (Br₂/FeBr₃) | Brominated analogs |
The electron-donating dimethylaminoethyl group directs substitution to meta/para positions relative to itself, while the electron-withdrawing imide groups influence regioselectivity.
Nucleophilic Reactions
The tertiary amine in the dimethylaminoethyl side chain participates in nucleophilic alkylation:
-
Reaction with methyl iodide forms quaternary ammonium salts:
This modification alters solubility and biological activity .
Condensation and Cyclization
The compound serves as a precursor in cascade reactions:
-
In aryl aldehyde-mediated oxidative cross-coupling, it forms polycyclic derivatives via radical intermediates :
Hydrolysis and Degradation
The imide moiety undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic hydrolysis yields dicarboxylic acid derivatives:
This reaction is critical for studying metabolic pathways.
Coordination Chemistry
The dimethylamino group and carbonyl oxygen atoms act as ligands in metal complexes:
-
Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms stable chelates, as evidenced by shifts in UV-Vis spectra.
Key Structural Determinants of Reactivity
| Functional Group | Reactivity Profile | Impact on Reactions |
|---|---|---|
| Isoquinoline-1,3-dione | Electrophilic substitution, hydrolysis | Dictates aromatic reactivity |
| Dimethylaminoethyl chain | Nucleophilic alkylation, salt formation | Modifies solubility and bioactivity |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione exhibits notable antimicrobial properties. It has been shown to inhibit the growth of anaerobic bacteria such as Propionibacterium acnes and Bacteroides fragilis at concentrations as low as 64 mg/L. The mechanism of action involves interaction with bacterial cell membranes, disrupting vital cellular processes.
Potential Therapeutic Applications
The compound's unique structure enhances its solubility and bioavailability, making it a candidate for various therapeutic applications:
- Antibacterial Agents : Its effectiveness against specific bacterial strains positions it as a potential treatment for infections caused by resistant bacteria.
- Neurodegenerative Diseases : The compound may also play a role in the development of multi-targeted agents for conditions such as Alzheimer's disease, given its structural similarities to other compounds that inhibit cholinesterases and monoamine oxidases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of isoquinoline derivatives demonstrated that this compound significantly inhibited the growth of various anaerobic bacteria. The study highlighted its potential for developing new antibacterial agents against resistant strains.
Case Study 2: Neuropharmacological Potential
Another investigation explored the neuropharmacological properties of compounds similar to this compound. It was found that derivatives could inhibit key enzymes linked to neurodegenerative diseases, suggesting that this compound might be further developed into multifunctional agents targeting Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility: The 2-position is frequently modified. Ethyl-linked groups (e.g., dimethylaminoethyl or piperazine) enhance solubility and binding flexibility, whereas aryl or benzyl groups (e.g., 20a) increase hydrophobicity .
- Synthetic Yields : Piperazine derivatives (e.g., compound 8) show lower yields (39%) compared to hydroxylated analogs (55% for 20a), likely due to steric hindrance .
Physicochemical Properties
*Based on parent compound’s sensitivity to moisture and light .
Key Observations :
Key Observations :
- The dimethylaminoethyl group in the target compound facilitates electronic transitions, making it suitable for chemosensing .
- Piperazine and aryl derivatives (e.g., compound 8) are tailored for kinase or protease inhibition .
Biological Activity
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its isoquinoline backbone and a dimethylaminoethyl substituent, this compound has shown potential in various pharmacological applications, particularly in antimicrobial and anticancer activities.
- Molecular Formula : C₁₆H₁₇N₃O₂
- Molecular Weight : 283.33 g/mol
The structural uniqueness of this compound contributes significantly to its biological activity. The dimethylamino group enhances solubility and bioavailability, which are critical for effective interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been found to inhibit the growth of anaerobic bacteria such as Propionibacterium acnes and Bacteroides fragilis at concentrations as low as 64 mg/L . The mechanism appears to involve disruption of bacterial cell membranes, leading to impaired cellular functions.
Anticancer Activity
The compound has also been investigated as a potential inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2) , an enzyme involved in DNA repair mechanisms that can contribute to cancer cell survival. Inhibition of TDP2 may sensitize cancer cells to chemotherapeutic agents like etoposide by preventing the repair of topoisomerase II-mediated DNA damage .
A systematic structure-activity relationship (SAR) study revealed that modifications on the isoquinoline core can significantly impact potency. For instance, the best analogs demonstrated nanomolar biochemical potency against TDP2 .
Structure-Activity Relationship (SAR)
The SAR studies have identified key features that influence the biological activity of isoquinoline derivatives:
| Modification | Effect on Activity |
|---|---|
| N-2 Substitution | Loss of potency |
| C-4 Olefinic Substituents | Enhanced inhibition of TDP2 |
| Dimethylamino Group | Increased solubility and bioavailability |
These findings suggest that specific structural modifications can enhance the therapeutic potential of this compound.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Bacteroides fragilis, highlighting its potential in treating infections caused by resistant strains.
- Cancer Cell Sensitization : In vitro assays showed that compounds structurally similar to this compound could increase the efficacy of etoposide in cancer cell lines by inhibiting TDP2 activity .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-(dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione and characterizing its purity?
Methodological Answer:
- Synthesis Routes : Utilize multi-step organic reactions, such as cyclization of substituted precursors or functional group modifications (e.g., amidation, alkylation). For example, derivatives of isoquinoline-1,3-dione can be synthesized via hydrolysis of cyanopropanoate intermediates using hydrogen peroxide in DMSO .
- Purity Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR to verify proton environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity using HRMS-ESI(−) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding motifs .
Q. How should researchers handle solubility challenges of this compound in in vitro and in vivo studies?
Methodological Answer:
- Solvent Selection : Test solubility in DMSO first; if insoluble, use co-solvents like Tween 80 or ethanol. For in vivo studies, prepare formulations such as DMSO:Tween 80:Saline (10:5:85) for injections or 0.5% CMC Na suspensions for oral administration .
- Storage Conditions :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of substituted derivatives?
Methodological Answer:
-
Parameter Screening : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example, adjusting equivalents of K2CO3 and H2O2 during hydrolysis can influence yields .
-
Yield Data from Evidence :
Derivative Yield (%) Reference 5-(2,4-Difluorophenyl)-2-hydroxyisoquinoline-1,3-dione 38% Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate 16% - Strategies : Increase reaction time, use inert atmospheres, or employ microwave-assisted synthesis to enhance efficiency .
Q. How to resolve discrepancies between NMR and X-ray crystallography data in structural analysis?
Methodological Answer:
- Case Study : If NMR suggests planar conformations but X-ray shows non-coplanar rings (e.g., 1.02° dihedral angle in a derivative), consider dynamic effects in solution versus solid-state rigidity. Validate via:
Q. What computational approaches are used to model interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Employ software like AutoDock or Schrödinger to predict binding affinities for targets such as CDK4 or HIV-1 integrase .
- Dynamic Simulations : Perform molecular dynamics (MD) to assess stability of ligand-receptor complexes in physiological conditions .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., LogP, tPSA) and prioritize derivatives for in vivo testing .
Q. How to design experiments to evaluate the biological activity of substituted derivatives?
Methodological Answer:
- Biological Assays :
- Enzyme Inhibition : Test derivatives against targets (e.g., HIV-1 integrase) using fluorescence-based assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines to identify potent analogs (e.g., selenium-containing naphthalimides showed IC50 < 10 µM) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
Q. What strategies mitigate data contradictions in solubility measurements across different laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
